

# Measuring the Activity of Formylglycine-Generating Enzyme (FGE): Application Notes and Protocols

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## Compound of Interest

Compound Name: *Fa-Gly-Oh*

Cat. No.: *B1214423*

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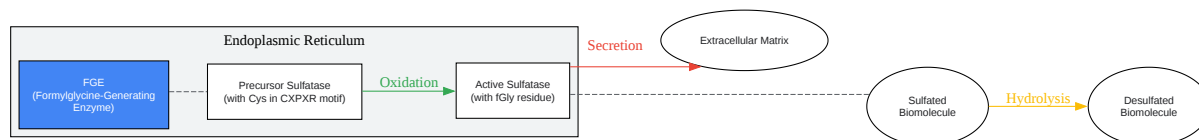
## Introduction

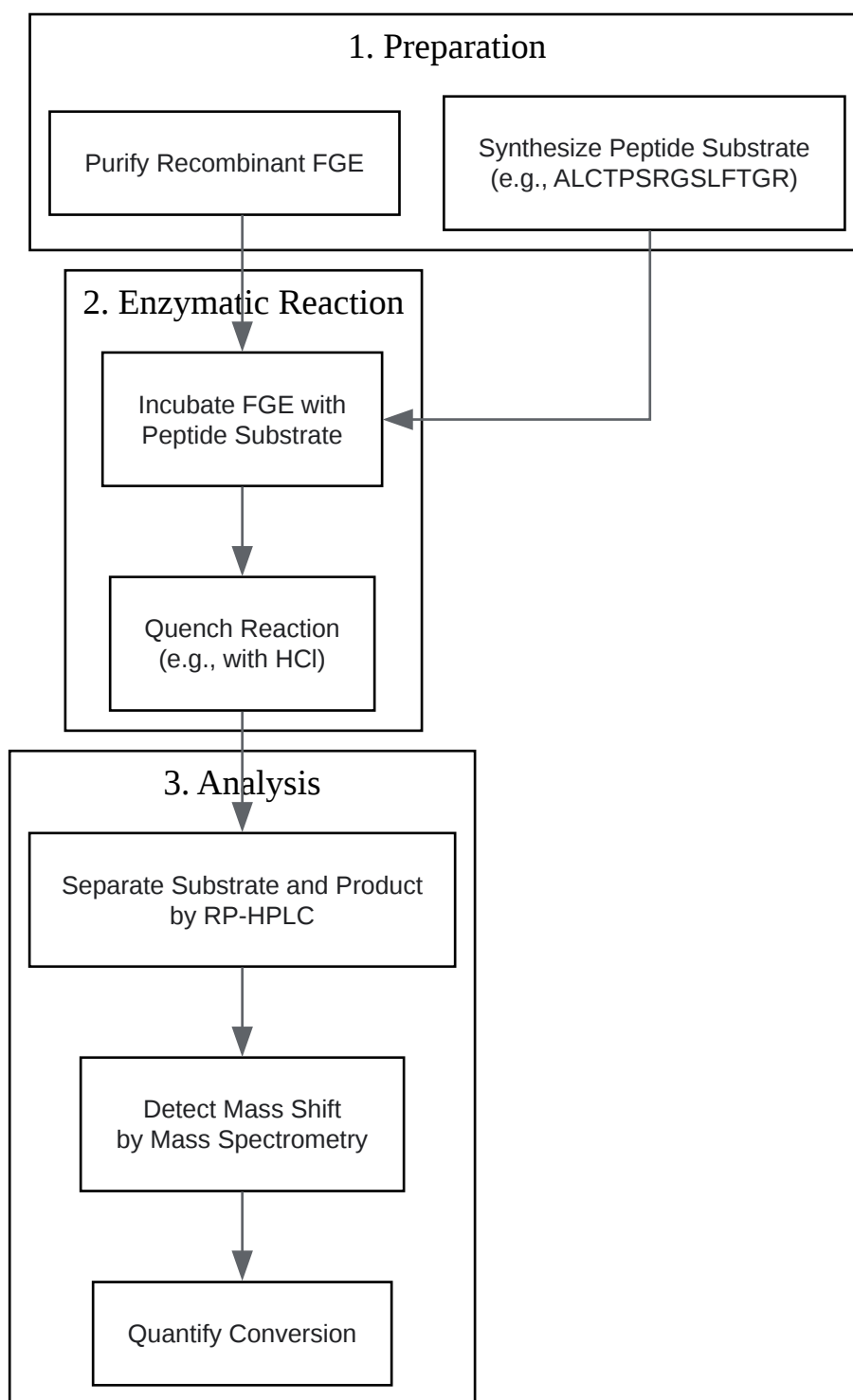
Formylglycine-generating enzyme (FGE) is a critical enzyme responsible for the post-translational modification of a specific cysteine or serine residue within a consensus sequence to a C $\alpha$ -formylglycine (fGly) residue.[1][2] This modification is essential for the catalytic activity of sulfatases, a class of enzymes that hydrolyze sulfate esters and play crucial roles in various biological processes.[3] Dysregulation of FGE activity is associated with human diseases, such as multiple sulfatase deficiency, making FGE a potential therapeutic target.[3] Furthermore, the unique aldehyde group of the fGly residue serves as a chemical handle for site-specific protein modification, a technique known as "aldehyde tagging," with broad applications in biotechnology and drug development.[4][5]

These application notes provide an overview of the common techniques used to measure FGE activity, followed by detailed protocols for performing these assays in a research setting.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of FGE in sulfatase activation and a general workflow for measuring its activity.





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## References

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